molecular formula C18H18N2O4 B302971 2-(2-furylmethyl)-N-isobutyl-1,3-dioxo-5-isoindolinecarboxamide

2-(2-furylmethyl)-N-isobutyl-1,3-dioxo-5-isoindolinecarboxamide

Katalognummer B302971
Molekulargewicht: 326.3 g/mol
InChI-Schlüssel: VWNXXIMCDDGWMJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2-furylmethyl)-N-isobutyl-1,3-dioxo-5-isoindolinecarboxamide, also known as FIPI, is a small molecule inhibitor that has been the subject of extensive research due to its potential therapeutic applications. FIPI has been shown to selectively inhibit the activity of phospholipase D (PLD), an enzyme that plays a critical role in many cellular processes, including membrane trafficking, signal transduction, and cytoskeletal organization. In

Wissenschaftliche Forschungsanwendungen

2-(2-furylmethyl)-N-isobutyl-1,3-dioxo-5-isoindolinecarboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, cardiovascular disease, and neurological disorders. PLD has been shown to play a critical role in cancer cell proliferation, migration, and invasion, making it a promising target for cancer therapy. Inhibition of PLD activity by 2-(2-furylmethyl)-N-isobutyl-1,3-dioxo-5-isoindolinecarboxamide has been shown to suppress the growth and metastasis of various cancer cell lines in vitro and in vivo.
In addition to cancer, 2-(2-furylmethyl)-N-isobutyl-1,3-dioxo-5-isoindolinecarboxamide has also been studied for its potential role in cardiovascular disease. PLD has been shown to play a critical role in the regulation of vascular tone and endothelial cell function. Inhibition of PLD activity by 2-(2-furylmethyl)-N-isobutyl-1,3-dioxo-5-isoindolinecarboxamide has been shown to improve endothelial function and reduce vascular inflammation in animal models of cardiovascular disease.
Furthermore, 2-(2-furylmethyl)-N-isobutyl-1,3-dioxo-5-isoindolinecarboxamide has been studied for its potential role in neurological disorders, including Alzheimer's disease and Parkinson's disease. PLD has been shown to play a critical role in the regulation of synaptic vesicle trafficking and neurotransmitter release. Inhibition of PLD activity by 2-(2-furylmethyl)-N-isobutyl-1,3-dioxo-5-isoindolinecarboxamide has been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease and Parkinson's disease.

Wirkmechanismus

2-(2-furylmethyl)-N-isobutyl-1,3-dioxo-5-isoindolinecarboxamide selectively inhibits the activity of PLD by binding to the catalytic domain of the enzyme. PLD catalyzes the hydrolysis of phosphatidylcholine to produce phosphatidic acid, a lipid second messenger that plays a critical role in many cellular processes. Inhibition of PLD activity by 2-(2-furylmethyl)-N-isobutyl-1,3-dioxo-5-isoindolinecarboxamide leads to a decrease in phosphatidic acid levels, which in turn affects downstream signaling pathways involved in cell proliferation, migration, and invasion.
Biochemical and Physiological Effects
2-(2-furylmethyl)-N-isobutyl-1,3-dioxo-5-isoindolinecarboxamide has been shown to have several biochemical and physiological effects in various cell types. In cancer cells, 2-(2-furylmethyl)-N-isobutyl-1,3-dioxo-5-isoindolinecarboxamide has been shown to inhibit cell proliferation, migration, and invasion by suppressing the activity of PLD. In vascular endothelial cells, 2-(2-furylmethyl)-N-isobutyl-1,3-dioxo-5-isoindolinecarboxamide has been shown to improve endothelial function and reduce vascular inflammation by inhibiting PLD activity. In neuronal cells, 2-(2-furylmethyl)-N-isobutyl-1,3-dioxo-5-isoindolinecarboxamide has been shown to improve cognitive function and reduce neuroinflammation by inhibiting PLD activity.

Vorteile Und Einschränkungen Für Laborexperimente

2-(2-furylmethyl)-N-isobutyl-1,3-dioxo-5-isoindolinecarboxamide has several advantages for lab experiments, including its high potency and selectivity for PLD inhibition, its availability and cost-effectiveness, and its ability to be used in various cell types and animal models. However, 2-(2-furylmethyl)-N-isobutyl-1,3-dioxo-5-isoindolinecarboxamide also has some limitations, including its potential off-target effects and the need for careful optimization of dosing and treatment duration to avoid toxicity and side effects.

Zukünftige Richtungen

There are several future directions for further research on 2-(2-furylmethyl)-N-isobutyl-1,3-dioxo-5-isoindolinecarboxamide and its potential therapeutic applications. One area of research is the development of more potent and selective PLD inhibitors that can be used in clinical settings. Another area of research is the identification of novel signaling pathways and targets that are regulated by PLD and can be targeted for therapeutic intervention. Furthermore, the potential use of 2-(2-furylmethyl)-N-isobutyl-1,3-dioxo-5-isoindolinecarboxamide in combination with other drugs or therapies for synergistic effects should be explored. Finally, more studies are needed to elucidate the potential side effects and toxicity of 2-(2-furylmethyl)-N-isobutyl-1,3-dioxo-5-isoindolinecarboxamide in various cell types and animal models to ensure its safety for clinical use.

Synthesemethoden

The synthesis of 2-(2-furylmethyl)-N-isobutyl-1,3-dioxo-5-isoindolinecarboxamide involves the reaction of isobutylamine with 2-furylmethyl chloroformate, followed by the reaction with 5-isoindolinecarboxylic acid. The resulting product is then purified through column chromatography to obtain the final compound. The synthesis of 2-(2-furylmethyl)-N-isobutyl-1,3-dioxo-5-isoindolinecarboxamide has been optimized to produce high yields and purity, making it a readily available and cost-effective inhibitor for research purposes.

Eigenschaften

Produktname

2-(2-furylmethyl)-N-isobutyl-1,3-dioxo-5-isoindolinecarboxamide

Molekularformel

C18H18N2O4

Molekulargewicht

326.3 g/mol

IUPAC-Name

2-(furan-2-ylmethyl)-N-(2-methylpropyl)-1,3-dioxoisoindole-5-carboxamide

InChI

InChI=1S/C18H18N2O4/c1-11(2)9-19-16(21)12-5-6-14-15(8-12)18(23)20(17(14)22)10-13-4-3-7-24-13/h3-8,11H,9-10H2,1-2H3,(H,19,21)

InChI-Schlüssel

VWNXXIMCDDGWMJ-UHFFFAOYSA-N

SMILES

CC(C)CNC(=O)C1=CC2=C(C=C1)C(=O)N(C2=O)CC3=CC=CO3

Kanonische SMILES

CC(C)CNC(=O)C1=CC2=C(C=C1)C(=O)N(C2=O)CC3=CC=CO3

Löslichkeit

25.9 [ug/mL]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.